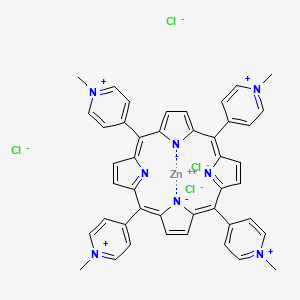

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-4-yl)-5,6,9,10,15,16,19,20-octahydroporphyrin-21,23-diide zinc chloride (1/1/4)

Description

Historical Development and Research Context

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride (ZnTMPyP4) emerged as a synthetic porphyrin derivative in the late 20th century, with early synthetic protocols involving the condensation of pyrrole and pyridine-4-carbaldehyde followed by methylation using chloromethane. Its water-soluble cationic nature, conferred by the N-methylpyridyl groups, distinguished it from earlier hydrophobic porphyrins and expanded its utility in aqueous systems. Key milestones include its characterization as a photosensitizer in the 1990s and its adoption in nucleic acid interaction studies in the 2000s, particularly for G-quadruplex DNA targeting. The compound’s CAS registry numbers (28850-44-4, 92739-63-4) reflect its standardization in chemical databases.

Table 1: Key Synthetic and Structural Milestones

Significance in Porphyrin Chemistry

ZnTMPyP4 occupies a unique niche due to its tetrapositive charge and planar macrocycle, enabling diverse applications:

- Catalysis : Serves as a redox-active center in photoinduced electron transfer reactions, crucial for light-driven polymerization.

- Sensing : Detects heavy metals (Hg²⁺, Pb²⁺, Cu²⁺) via fluorescence quenching.

- Biomolecular Interactions : Binds G-quadruplex DNA through π-π stacking and electrostatic interactions, influencing telomerase inhibition.

- Material Science : Integrates into metal-organic frameworks (MOFs) for gas storage and catalysis.

Its water solubility contrasts with uncharged porphyrins, allowing deployment in physiological and environmental systems without organic solvents.

Structural Relationship to Other Tetrapyridylporphyrins

ZnTMPyP4 belongs to a family of tetrapyridylporphyrins differentiated by substituent positions and metal centers:

Table 2: Structural Comparison with Analogues

The 4-pyridyl groups in ZnTMPyP4 enable optimal alignment with nucleic acid grooves, while the Zn(II) center enhances stability via axial ligand interactions. In contrast, ortho- and meta-substituted analogues exhibit steric hindrance, limiting their biomolecular applications.

Structural Dynamics :

- Electronic Profile : The Zn(II) ion reduces electron density on the porphyrin ring, shifting absorption maxima to 438 nm.

- Coordination Flexibility : Unlike metalloporphyrins with axial ligands (e.g., MnTMPyP4), ZnTMPyP4’s vacant axial site facilitates direct interaction with biomolecular targets.

This structural adaptability underscores ZnTMPyP4’s prominence in interdisciplinary research, bridging inorganic chemistry and molecular biology.

Properties

CAS No. |

28850-44-4 |

|---|---|

Molecular Formula |

C44H46Cl4N8Zn |

Molecular Weight |

894.1 g/mol |

IUPAC Name |

zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;tetrachloride |

InChI |

InChI=1S/C44H46N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28,33,35,38,40-45,48H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |

InChI Key |

UHVZXKFEGYMNNM-UHFFFAOYSA-J |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of meso-Tetra (N-methyl-4-pyridyl) Porphine (Free-Base Ligand)

- Condensation Reaction : The porphyrin core is synthesized via the acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde under reflux conditions in an organic solvent such as propionic acid or a mixture of solvents.

- Methylation Step : The resulting meso-Tetra (4-pyridyl) porphine is then subjected to N-methylation using methyl iodide or methyl sulfate to quaternize the pyridyl nitrogen atoms, yielding the tetra-N-methyl-4-pyridyl substituted porphine.

- Purification : The crude product is purified by chromatographic techniques such as column chromatography or recrystallization to isolate the free-base ligand as a purple solid, typically water-soluble due to the charged pyridinium groups.

Metalation with Zinc

- Metalation Process : The purified free-base porphyrin is dissolved in a suitable polar solvent (e.g., methanol, dimethylformamide) and reacted with a zinc salt, commonly zinc acetate dihydrate or zinc chloride, under reflux or mild heating.

- Reaction Conditions : The metalation is performed at temperatures ranging from 60°C to 90°C, often for several hours (4–12 hours), to ensure complete insertion of Zn(II) into the porphyrin ring.

- Isolation : After completion, the reaction mixture is cooled, and the Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is isolated by precipitation or solvent evaporation, followed by washing and drying.

- Characterization : The product is characterized by UV-Vis spectroscopy (showing characteristic Soret and Q bands), NMR, and mass spectrometry to confirm metal insertion and purity.

| Step | Parameter | Typical Conditions | Notes |

|---|---|---|---|

| Porphyrin condensation | Solvent | Propionic acid or mixture | Acid catalysis essential |

| Temperature | Reflux (~140°C) | Duration: 1–2 hours | |

| Methylation | Reagent | Methyl iodide or methyl sulfate | Excess reagent used to ensure quaternization |

| Solvent | Acetonitrile or DMF | Room temperature to mild heating | |

| Metalation | Zinc salt | Zinc acetate dihydrate or zinc chloride | Stoichiometric or slight excess |

| Solvent | Methanol, DMF, or water-miscible solvent | Solubility critical for reaction | |

| Temperature | 60–90°C | Reaction time: 4–12 hours | |

| Purification | Method | Chromatography, recrystallization | Ensures removal of unreacted ligand and salts |

- Metalation Efficiency : Studies indicate that zinc acetate is preferred for cleaner metalation with fewer side products compared to zinc chloride, which may introduce chloride impurities.

- Solvent Effect : Polar aprotic solvents such as DMF facilitate better solubility and metal insertion efficiency, while methanol is favored for ease of handling and precipitation of the final product.

- Reaction Monitoring : UV-Vis spectroscopy is routinely used to monitor the progress of metalation by observing the shift in the Soret band from the free-base (~420 nm) to the Zn(II) complex (~430 nm).

- Purity and Yield : Optimized conditions yield the Zn(II) complex in 70–85% isolated yield with high purity, suitable for photochemical and biochemical applications.

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Porphyrin Core Formation | Pyrrole + 4-pyridinecarboxaldehyde, acid catalysis, reflux | Formation of meso-Tetra (4-pyridyl) porphine |

| N-Methylation | Methyl iodide, acetonitrile, room temp | Quaternization of pyridyl groups |

| Metalation | Zinc acetate, methanol or DMF, 60–90°C, 4–12 h | Zn(II) insertion yielding Zn(II) porphyrin complex |

| Purification | Chromatography, recrystallization | High purity, water-soluble purple solid |

The preparation of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is a multi-step synthetic process involving the initial synthesis of the free-base porphyrin ligand followed by zinc metalation. Controlled reaction conditions, choice of reagents, and purification techniques are critical to obtaining a high-quality product. The compound’s preparation is well-established in the literature and commercial production, supporting its widespread use in research fields such as photochemistry, polymer science, and biomedical applications.

Chemical Reactions Analysis

Photochemical Reactions and Singlet Oxygen Generation

ZnTMPyP acts as a potent photosensitizer due to its ability to generate reactive oxygen species (ROS) under light irradiation. Key applications include:

Singlet Oxygen (1O2^1O_21O2) Production

-

Under visible light (λ = 400–700 nm), ZnTMPyP generates via energy transfer from its triplet excited state.

-

This property is exploited in photodynamic therapy (PDT) for cancer treatment and environmental remediation (e.g., photodegradation of polyaromatic hydrocarbons) .

Photocleavage of DNA

-

ZnTMPyP binds to G-quadruplex DNA and induces strand breaks via ROS-mediated oxidation under UV-Vis light .

-

Efficiency depends on irradiation wavelength and oxygen availability .

| Application | Conditions | Outcome |

|---|---|---|

| PAH degradation | 500 W halogen lamp, aqueous phase | 90% degradation of pyrene in 6 hours |

| DNA photocleavage | 365 nm UV light, pH 7.4 | Site-specific cleavage at guanine residues |

Photoinduced Electron Transfer–RAFT Polymerization

ZnTMPyP serves as a photocatalyst in PET-RAFT (photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer) polymerization :

-

Mechanism : The triplet excited state of ZnTMPyP activates thiocarbonylthio RAFT agents under orange light (590–600 nm), enabling controlled radical polymerization in aqueous media .

-

Key Features :

| Monomer | Light Source | Polymerization Rate | Đ (Dispersity) |

|---|---|---|---|

| NIPAM | 590 nm LED, 10 mW/cm² | 85% conversion in 2 h | 1.12 |

| DMA | 590 nm LED, 10 mW/cm² | 92% conversion in 3 h | 1.08 |

Nucleophilic Substitution at Pyridyl Groups

The methyl-pyridyl substituents undergo selective substitution under mild conditions:

-

Amine Functionalization :

-

Thiol Conjugation :

Stability and Degradation

Scientific Research Applications

Photochemical Applications

1. Photoinduced Electron Transfer

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is utilized in photoinduced electron transfer processes. Its triplet excited state can facilitate energy transfer reactions, making it valuable for applications in photodynamic therapy (PDT) and solar energy conversion systems. For instance, it has been employed in reversible addition–fragmentation chain transfer (RAFT) polymerization under light irradiation, leading to the synthesis of polymeric nanoparticles .

2. Photosensitization

The compound acts as a photosensitizer in various chemical reactions, including the degradation of environmental pollutants such as polyaromatic hydrocarbons. Its ability to absorb light and transfer energy efficiently makes it suitable for applications in environmental remediation .

Biochemical Applications

1. G-Quadruplex DNA Interaction

Research indicates that Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride can bind to G-quadruplex DNA structures, which are implicated in cancer biology. This interaction has been explored as a potential mechanism for developing anti-cancer drugs targeting these DNA formations . The binding affinity and specificity of this porphyrin to G-quadruplexes provide insights into designing therapeutic agents with improved efficacy.

2. Sensor Development

The compound has been investigated for its use as a sensor for heavy metal ions such as Hg²⁺, Pb²⁺, Cd²⁺, and Cu²⁺ in aqueous solutions. Its cationic nature allows it to selectively bind these ions, leading to detectable changes in fluorescence or absorbance that can be used for environmental monitoring and safety assessments .

Material Science Applications

1. Nanostructure Formation

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is also utilized in the formation of nanostructures through self-assembly processes. The compound's ability to form coordination polymers and covalent organic frameworks makes it a candidate for advanced material applications, including catalysis and drug delivery systems .

2. Photonic Devices

Due to its photophysical properties, this porphyrin is being explored for use in photonic devices, including light-emitting diodes (LEDs) and solar cells. Its role as a light-harvesting molecule can enhance the efficiency of these devices by optimizing energy capture and conversion processes.

Case Studies

Mechanism of Action

The mechanism of action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride involves its ability to form stable complexes with metal ions. The central zinc ion coordinates with the nitrogen atoms of the pyridyl groups, stabilizing the structure. This coordination allows the compound to participate in various electron transfer and energy transfer processes. In biological systems, the compound can bind to DNA structures, particularly G-quadruplexes, and modulate their stability and function .

Comparison with Similar Compounds

Biological Activity

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride, commonly referred to as ZnTMPyP, is a synthetic zinc porphyrin compound with significant biological activity. Its unique structure allows it to participate in various biochemical processes, making it a subject of interest in fields such as photochemistry, sensor technology, and medicinal chemistry. This article explores the biological activity of ZnTMPyP, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 884.03 g/mol

- CAS Number : 28850-44-4

- Solubility : Water-soluble due to the presence of pyridyl groups.

1. Photosensitization and Photodynamic Therapy

ZnTMPyP has been extensively studied for its role as a photosensitizer in photodynamic therapy (PDT). It generates reactive oxygen species (ROS) upon light activation, which can lead to the destruction of cancer cells and pathogens.

Case Study: Photodegradation of Polyaromatic Hydrocarbons

Research by Herschmann et al. demonstrated that ZnTMPyP effectively generates singlet oxygen () for the photodegradation of polyaromatic hydrocarbons (PAHs). The study showed that the presence of toxic metal ions enhanced the photosensitized singlet oxygen generation, which is crucial for environmental remediation and cancer treatment .

2. Metal Ion Sensing

ZnTMPyP functions as a sensor for heavy metal ions in aqueous solutions. It has been shown to selectively bind to ions such as Hg, Pb, Cd, and Cu, making it useful for environmental monitoring.

Research Findings

Zamadar et al. reported that ZnTMPyP can detect these metal ions at low concentrations, demonstrating its potential application in biosensors for environmental safety .

3. Modulation of Protein Aggregation

ZnTMPyP has been investigated for its ability to modulate protein aggregation, particularly in neurodegenerative diseases like Parkinson's disease.

Case Study: α-Synuclein Aggregation

González et al. found that ZnTMPyP influences the aggregation of α-synuclein in vitro, suggesting potential therapeutic implications for treating neurodegenerative disorders . The study highlighted that structural modifications in the porphyrin can affect its interaction with proteins.

The biological activity of ZnTMPyP is largely attributed to its ability to:

- Generate Reactive Oxygen Species (ROS) : Upon excitation with light, ZnTMPyP produces ROS that can induce cellular damage in targeted cells.

- Interact with Metal Ions : The cationic nature of ZnTMPyP allows it to chelate metal ions effectively, which is crucial for its sensing applications.

- Modulate Protein Interactions : The compound's structural features enable it to interact with proteins and nucleic acids, potentially altering their functionality.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 884.03 g/mol |

| CAS Number | 28850-44-4 |

| Photosensitization Efficiency | High |

| Metal Ion Detection | Hg, Pb, Cd, Cu |

| Role in Protein Aggregation | Modulates α-synuclein aggregation |

Q & A

Q. How is Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride synthesized and purified for research use?

Methodological Answer: The compound is synthesized by refluxing the free-base porphyrin (meso-tetra(pyridyl)porphyrin) with methyl tosylate in N,N-dimethylformamide (DMF) for 8–10 hours to methylate the pyridyl groups. Post-synthesis, the tosylate counterion is exchanged with chloride via ion-exchange chromatography to enhance water solubility. Metalation with Zn(II) is achieved by reacting the porphyrin with excess zinc salts (e.g., ZnCl₂) in a water/DMF mixture, followed by purification via dialysis or column chromatography to remove unreacted reagents .

Q. What are the key spectroscopic techniques for characterizing this porphyrin’s electronic properties?

Methodological Answer:

- UV-Vis Spectroscopy: The Soret band (~437 nm) and Q-bands (500–600 nm) are monitored to confirm metalloporphyrin formation and assess aggregation states. The extinction coefficient (ε = 2.04 × 10⁵ M⁻¹ cm⁻¹ at 437 nm) is critical for quantitative analysis .

- Fluorescence Spectroscopy: Used to study singlet oxygen generation efficiency (ΦΔ) in photodynamic therapy (PDT) applications. Quenching experiments with 1,3-diphenylisobenzofuran (DPBF) are common .

- FTIR and NMR: Verify structural integrity (e.g., methyl group substitution on pyridyl rings) and monitor counterion exchange .

Advanced Research Questions

Q. How does Zn(II)TMPyP interact with G-quadruplex DNA structures, and what methodologies are used to study these interactions?

Methodological Answer:

- Circular Dichroism (CD): Monitors conformational changes in G-quadruplex DNA (e.g., c-Myc promoter sequence) upon porphyrin binding. Distinct CD signatures indicate stabilization of parallel or antiparallel structures .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Ka) and stoichiometry. For example, Zn(II)TMPyP binds c-Myc G-quadruplex with Ka ~10⁶ M⁻¹, driven by electrostatic interactions between cationic porphyrin and anionic DNA backbone .

- TRIR (Time-Resolved Infrared Spectroscopy): Resolves picosecond-scale dynamics of photoexcited porphyrin-DNA interactions, revealing charge-transfer processes .

Q. What strategies enhance Zn(II)TMPyP’s photostability in nanocomposites for sustained PDT applications?

Methodological Answer:

- Clay Mineral Encapsulation: Adsorption onto synthetic clay (e.g., Sumecton SA) reduces aggregation and shields the porphyrin from photodegradation. Clay/porphyrin membranes (CPMs) are prepared by mixing aqueous porphyrin solutions with clay suspensions, followed by vacuum filtration .

- Hydrogel Integration: Injectable collagen hydrogels loaded with Zn(II)TMPyP and gold nanoparticles (AuNPs) enable combinatorial PDT/photothermal therapy (PTT). Near-infrared (NIR) irradiation (635 nm, 0.17 W cm⁻²) triggers simultaneous singlet oxygen generation and localized heating, improving therapeutic efficacy .

Q. How is Zn(II)TMPyP utilized in metal-ion sensing, and what analytical protocols ensure specificity?

Methodological Answer:

- UV-Vis Titration: Addition of Hg²⁺, Pb²⁺, Cd²⁺, or Cu²⁺ to Zn(II)TMPyP solutions induces red/blue shifts in the Soret band. For instance, Hg²⁺ causes a 12 nm bathochromic shift, while Cu²⁺ triggers hypsochromic shifts. Detection limits are ~1–10 µM .

- Competition Experiments: To confirm selectivity, chelators (e.g., EDTA) are added to reverse metal-induced spectral changes. EDTA effectively sequesters Cu²⁺ but not Hg²⁺, distinguishing binding modes .

- DFT Calculations: Models axial ligand displacement (e.g., water molecules in Zn(II)TMPyP’s coordination sphere) by metal ions, explaining selectivity trends .

Q. What role does Zn(II)TMPyP play in templating metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination-Driven Assembly: Zn(II)TMPyP acts as a cationic template in reactions with anionic carboxylate ligands (e.g., biphenyl-3,4′,5-tricarboxylate) and Cd²⁺. The porphyrin’s pyridyl groups coordinate to framework metals, directing pore architecture .

- Post-Synthetic Modification: MOFs containing Zn(II)TMPyP undergo single-crystal-to-single-crystal metal exchange (e.g., Cd²⁺ → Mn²⁺) by immersion in metal chloride solutions. Progress is tracked via UV-Vis and X-ray diffraction .

Methodological Notes for Experimental Design

- Handling Precautions: Store Zn(II)TMPyP in dark conditions (4°C) to prevent photodegradation. Use amber vials and argon atmospheres for long-term stability .

- Buffer Compatibility: Tris-HCl (pH 7.5) with 100 mM KCl/NaCl mimics physiological conditions for nucleic acid studies. Avoid phosphate buffers to prevent metal ion interference .

- Aggregation Control: Maintain porphyrin concentrations below 10 µM in aqueous solutions. Aggregation is detected via Soret band broadening and corrected by sonication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.